2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- is a complex organic compound with a unique structure that includes a furan ring, a phenylamino group, and a thioxomethyl group
Vorbereitungsmethoden
The synthesis of 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- typically involves multiple steps, starting with the preparation of the furan ring and the phenylamino group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The furan ring and phenylamino group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest significant interactions with certain enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- include:
2-Propenamide, 3-(5-nitro-2-furanyl)-: This compound has a nitro group instead of a phenylamino group, leading to different reactivity and applications.
2-Propenamide, 3-[5-(dimethylamino)-2-furanyl]-:
The uniqueness of 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
78374-83-1 |
---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
3-(furan-2-yl)-N-(phenylcarbamothioyl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2O2S/c17-13(9-8-12-7-4-10-18-12)16-14(19)15-11-5-2-1-3-6-11/h1-10H,(H2,15,16,17,19) |
InChI-Schlüssel |
NMSGTJUQMOHMPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.